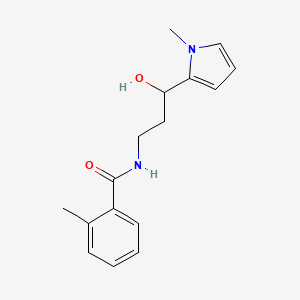

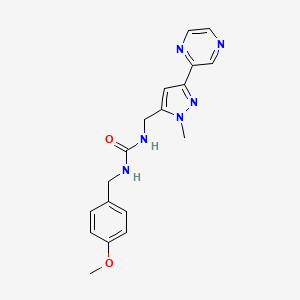

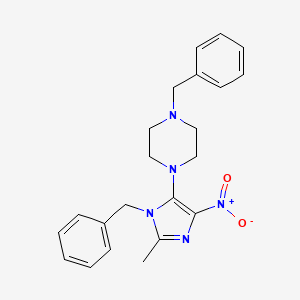

![molecular formula C8H7N3O2 B2393708 7-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid CAS No. 1783574-57-1](/img/structure/B2393708.png)

7-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C9H8N2O2 . It is a solid substance .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines has been achieved through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Molecular Structure Analysis

The molecular structure of 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 176.172 Da .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been synthesized through various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Physical And Chemical Properties Analysis

7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid is a solid substance . It has a density of 1.4±0.1 g/cm3, a boiling point of 381.25°C, and a melting point of 143.18°C . The compound has a molar refractivity of 47.5±0.5 cm3, a polar surface area of 55 Å2, and a molar volume of 129.6±7.0 cm3 .Applications De Recherche Scientifique

Chemical Synthesis and Medicinal Chemistry

The research applications of 7-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid span across chemical synthesis methodologies and medicinal chemistry, particularly focusing on its role in the synthesis of heterocyclic compounds and potential biological activities.

Regioselective Synthesis : One study demonstrates the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidine derivatives, highlighting the versatility of pyrimidine derivatives in chemical synthesis. The research explores the reactivity of pyrazolo[1,5-a]pyrimidine-3-carboxamides, providing insights into the synthetic routes that could be applied to 7-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid derivatives for the development of novel compounds (Drev et al., 2014).

Syntheses of Active Derivatives : Another study focuses on the synthesis of 1-substituted 7-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-ones, showcasing the compound's potential for generating CNS active and anti-inflammatory derivatives. This suggests a pathway for exploring the medicinal chemistry applications of 7-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid (Długosz & Machoń, 1986).

Supramolecular Chemistry : The research into the structural modifications and supramolecular aggregation of thiazolo[3,2-a]pyrimidines provides insights into the conformational features and intermolecular interactions of related pyrimidine derivatives. This could be relevant for designing new materials or drug molecules based on the structure of 7-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid (Nagarajaiah & Begum, 2014).

Biological Activity Studies : Studies on the anti-inflammatory and analgesic activities of imidazo[1,2-a]pyrimidine derivatives indicate the potential of 7-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid as a scaffold for developing new therapeutic agents. The specific modifications on the imidazo[1,2-a]pyrimidine core structure have been shown to influence their pharmacological properties, suggesting a route for the design of novel compounds with optimized activities (Abignente et al., 1984; Abignente et al., 1982).

Heterocyclic Compound Synthesis : The synthesis of heterocyclic compounds, including imidazo[1,2-a]pyrimidine derivatives, plays a crucial role in medicinal chemistry, providing a basis for the development of new drugs. Research into the transformations, structural modifications, and synthesis strategies of these compounds contributes to the expansion of chemical libraries and the discovery of novel therapeutic agents (Clark & Curphey, 1974).

Orientations Futures

Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community due to its wide range of applications in medicinal chemistry . It has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Therefore, the future directions of 7-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid could be in the development of new chemosynthetic strategies and drug development .

Propriétés

IUPAC Name |

7-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-2-7-10-6(8(12)13)3-11(7)4-9-5/h2-4H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJVBIJHQYZFOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

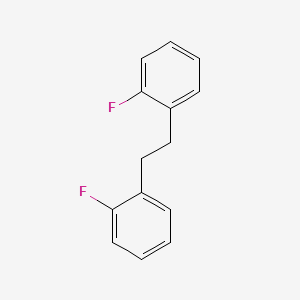

![2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2393627.png)

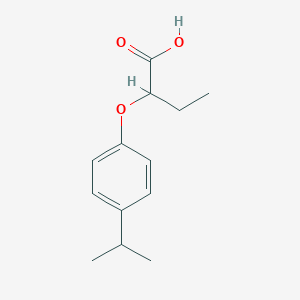

![N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2393631.png)

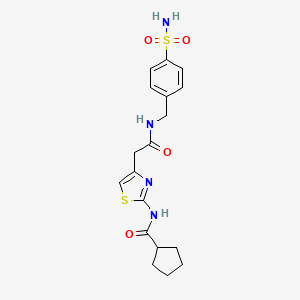

![N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2393637.png)

![N-(3-Acetamidopropyl)-2-chloro-N-[(2,3-dimethylphenyl)methyl]acetamide](/img/structure/B2393643.png)

![1,1-Diphenyl-3-{3-thia-1-azatricyclo[5.2.2.0^{2,6}]undeca-2(6),4-dien-5-yl}propan-2-one hydrochloride](/img/structure/B2393644.png)